REACTION_CXSMILES
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[Cl:1][C:2]1[C:11]([NH:12][NH2:13])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1>C(OCC)(OCC)(OCC)CCC>[Cl:1][C:2]1[C:11]2[N:10]([C:9]([CH2:4][CH2:5][CH3:6])=[N:13][N:12]=2)[C:9]2[C:4]([N:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=NC2=CC=CC=C2N=C1NN
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Name
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|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C(CCC)(OCC)(OCC)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Upon cooling
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Type
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FILTRATION
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Details
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the precipitated solid was filtered
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Type
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WASH
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Details
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washed with cyclohexane
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Type
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CUSTOM
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Details
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dried
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Type
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CUSTOM
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Details
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giving 4.0 g of 4-chloro-1-propyl[1,2,4]triazolo[4,3-aquinoxaline having a mp of 172°-175° C.
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Name
|
|
Type
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|
Smiles
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ClC=1C=2N(C3=CC=CC=C3N1)C(=NN2)CCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |